MALDI MS Peak Distribution: Monodisperse vs. Polydisperse PEG-DSPE
When analyzed by MALDI-TOF mass spectrometry under identical conditions (0.5 mg/mL, PhCCAA matrix in acetone/water 90:10 v/v), monodisperse PEG36-DSPE (the PEG backbone of DSPE-PEG36-NH-Mal) produced a single sharp peak at m/z 2435.5 [M+Na]⁺, whereas polydisperse PEG2000-DSPE (the backbone of DSPE-PEG2000-Mal) showed a broad molecular mass distribution that resulted in 'dilution of signal and decreased intensity' [1]. This spectral difference directly impacts quantitative MS imaging applications: the monodisperse species concentrates ion signal into a single discrete channel, while the polydisperse competitor distributes the same molar amount of analyte across dozens of oligomer peaks, reducing per-peak sensitivity [1].
| Evidence Dimension | MALDI-TOF MS signal distribution (mass spectral peak pattern) |
|---|---|
| Target Compound Data | Single discrete peak at m/z 2435.5 [M+Na]⁺, m/z 2451.5 [M+K]⁺, m/z 2467.5 [M-Na+2K]⁺ |
| Comparator Or Baseline | DSPE-PEG2000-DSPE: broad molecular mass distribution spanning hundreds of Daltons; exact peak multiplicity not resolved |
| Quantified Difference | Qualitative categorical difference: discrete monodisperse signal vs. broad polydisperse signal distribution; 'dilution of signal and decreased intensity' reported for polydisperse comparator |
| Conditions | 0.5 mg/mL analyte, PhCCAA matrix (5 mg/mL in acetone/water 90:10, v/v), MALDI-TOF MS |
Why This Matters
For procurement decisions involving liposome biodistribution studies requiring quantitative MS imaging, the monodisperse PEG36 backbone enables tractable quantitation that the polydisperse PEG2000 alternative cannot deliver, directly affecting data quality and regulatory dossier strength.
- [1] Fülöp A, Sammour DA, Erich K, von Gerichten J, van Hoogevest P, Sandhoff R, Hopf C. Molecular imaging of brain localization of liposomes in mice using MALDI mass spectrometry. Scientific Reports. 2016;6:33791. doi:10.1038/srep33791 View Source
